DC4-Vernetzer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

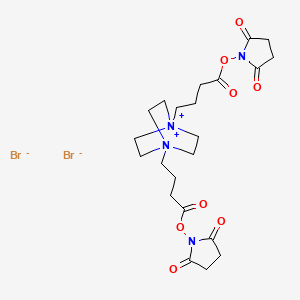

DC4-Vernetzer, offiziell bekannt als 1,4-Bis[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan, Dibromid, ist ein massenspektrometrisch spaltbares Vernetzungsreagenz. Es wird hauptsächlich in Protein-Interaktionsstudien eingesetzt, da es die Fähigkeit besitzt, vernetzte Peptide durch kollisionsinduzierte Dissoziation oder In-Source-Zerfall in ihre Bestandteile zu fragmentieren .

Wissenschaftliche Forschungsanwendungen

DC4-Vernetzer hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Protein-Interaktionsstudien: Es wird verwendet, um Protein-Interaktionen und deren Dynamik zu kartieren, indem Proteine vernetzt werden und die resultierenden Komplexe mithilfe von Massenspektrometrie analysiert werden.

Strukturbiologie: Die Verbindung hilft bei der Bestimmung der Struktur von Proteinkomplexen, indem sie Interaktionen für die Analyse stabilisiert.

Arzneimittelforschung: Es unterstützt die Identifizierung potenzieller Arzneimittelziele, indem Protein-Protein-Interaktionen kartiert werden.

Biotechnologie: Die Verbindung wird bei der Entwicklung biotechnologischer Anwendungen eingesetzt, wie z. B. Enzymimmobilisierung und Biosensorentwicklung.

Wirkmechanismus

DC4-Vernetzer entfaltet seine Wirkung durch die Bildung kovalenter Bindungen zwischen Proteinen, wodurch Protein-Protein-Interaktionen stabilisiert werden. Die Verbindung enthält zwei intrinsische positive Ladungen, die es ermöglichen, vernetzte Peptide durch kollisionsinduzierte Dissoziation oder In-Source-Zerfall in ihre Bestandteile zu fragmentieren. Diese Fragmentierung ermöglicht die Identifizierung von vernetzten Peptiden als Ionenpaare, die durch definierte Massen getrennt sind . Die molekularen Ziele von this compound sind hauptsächlich Proteine, und die beteiligten Pfade umfassen Protein-Protein-Interaktionspfade .

Biochemische Analyse

Biochemical Properties

DC4 Crosslinker plays a significant role in biochemical reactions. It contains two intrinsic positive charges, which allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . Initial fragmentation events result in cleavage on either side of the positive charges so that cross-linked peptides can be identified as pairs of ions separated by defined masses . Additionally, these two intact peptide fragments can be further fragmented to yield a series of b- and y- ions for peptide identification .

Cellular Effects

The DC4 Crosslinker’s effects on cells and cellular processes are primarily through its role in protein interactions. By facilitating the cross-linking of peptides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The DC4 Crosslinker exerts its effects at the molecular level through its unique structure and properties. Its two intrinsic positive charges allow it to participate in the fragmentation of cross-linked peptides . This process results in the cleavage on either side of the positive charges, enabling the identification of cross-linked peptides as pairs of ions separated by defined masses . This mechanism allows for the robust determination of the structures of the component peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the DC4 Crosslinker can change over time. It is stable to storage, highly reactive, highly soluble, and quite labile to collision-induced dissociation . Over time, this can result in changes in the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The DC4 Crosslinker is involved in metabolic pathways related to protein interactions It interacts with enzymes and other biomolecules during these processes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DC4-Vernetzer beinhaltet die Reaktion von cyclischen Aminen mit bestimmten Reagenzien, um die gewünschte Vernetzungsstruktur zu bilden. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur des Vernetzers wird durch Reaktion von cyclischen Aminen mit geeigneten Reagenzien unter kontrollierten Bedingungen synthetisiert.

Anlagerung von funktionellen Gruppen: Funktionelle Gruppen wie 2,5-Dioxo-1-pyrrolidinyl werden an die Kernstruktur angelagert, um ihre Reaktivität und Stabilität zu verbessern.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Große Mengen der Kernstruktur werden in industriellen Reaktoren synthetisiert.

Funktionalisierung: Funktionelle Gruppen werden im Großmaßstab an die Kernstruktur angelagert.

Reinigung und Qualitätskontrolle: Das Endprodukt wird gereinigt und strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Reinheit sicherzustellen.

Analyse Chemischer Reaktionen

Reaktionstypen

DC4-Vernetzer durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, wodurch ihre chemische Struktur und Reaktivität verändert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Lösungsmittel: Wie Dimethylsulfoxid und phosphatgepufferte Salzlösung.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen substituierte Vernetzerverbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bis(sulfosuccinimidyl)suberat (BS3): Ein weiteres Vernetzungsreagenz, das in Protein-Interaktionsstudien verwendet wird.

Disuccinimidylsuberat (DSS): Ein häufig verwendeter Vernetzer zur Stabilisierung von Proteinkomplexen.

Sulfo-EGS (Ethylenglykol-Bis(sulfosuccinimidylsuccinat)): Ein wasserlöslicher Vernetzer, der in verschiedenen biochemischen Anwendungen eingesetzt wird.

Eindeutigkeit von DC4-Vernetzer

This compound ist einzigartig aufgrund seiner massenspektrometrisch spaltbaren Natur, die die Identifizierung von vernetzten Peptiden durch Fragmentierung ermöglicht. Dieses Merkmal unterscheidet es von anderen Vernetzern, die diese Fähigkeit nicht besitzen. Darüber hinaus erhöht das Vorhandensein intrinsischer positiver Ladungen seine Reaktivität und Stabilität, was es zu einem wertvollen Werkzeug in Protein-Interaktionsstudien macht .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWAJFDEYIAPKX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Br2N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is unique about the DC4 crosslinker compared to other crosslinkers used in studying protein interactions?

A1: The DC4 crosslinker belongs to a class of quaternary diamines designed to be cleavable in mass spectrometry. [] This feature is crucial because it allows researchers to identify crosslinked peptides more easily. Traditional crosslinkers often create complex data that is challenging to analyze by mass spectrometry. The cleavable nature of DC4 simplifies this analysis, making it a valuable tool for studying protein interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)

![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)

![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)